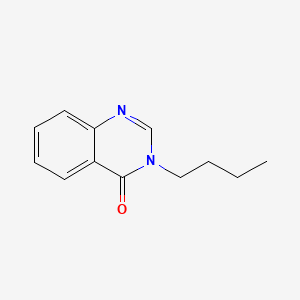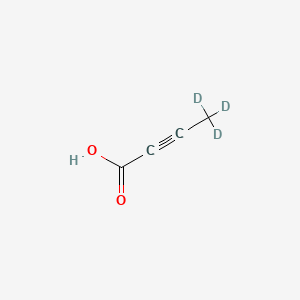
2-Butynoic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a short-chain unsaturated carboxylic acid with the molecular formula C4HD3O2 and a molecular weight of 87.09 g/mol . This compound is used as a stable isotope-labeled compound in various scientific research applications.
Méthodes De Préparation
2-Butynoic Acid can be synthesized through several methods. One common method involves the treatment of acetoacetic ester with phosphorus pentachloride followed by dehydrochlorination . Another method includes the base-catalyzed isomerization of 3-butynoic acid . Industrial production often involves the reaction of propyne with a strong base to form an acetylide, followed by carbonation with carbon dioxide .
Analyse Des Réactions Chimiques
2-Butynoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
2-Butynoic Acid-d3 is widely used in scientific research due to its stable isotope labeling. It is used as an intermediate in organic synthesis and pharmaceuticals . It is involved in the cycloalkylation of phenols to flavones and chromones, and the cyclization of gamma-butyrolactones . It is also used in the synthesis of Z-trisubstituted olefins through gamma-alkylation . Additionally, it plays a crucial role in the preparation of chirally pure 1,2,3,4-tetrahydroisoquinoline analogs, which have applications as anti-cancer agents .
Mécanisme D'action
The mechanism of action of 2-Butynoic Acid-d3 involves its interaction with various molecular targets and pathways. It acts as a synthon in organic synthesis, facilitating the formation of complex molecules through cycloalkylation and cyclization reactions . The deuterium labeling allows for the tracking and analysis of metabolic pathways and reaction mechanisms in biological systems .
Comparaison Avec Des Composés Similaires
2-Butynoic Acid-d3 is similar to other short-chain unsaturated carboxylic acids such as 3-butynoic acid and 4-chloro-2-butynoic acid . its deuterium labeling makes it unique for use in stable isotope labeling studies. This labeling provides an advantage in tracing and analyzing metabolic pathways and reaction mechanisms, which is not possible with non-deuterated analogs .
Similar Compounds
- 3-Butynoic Acid
- 4-Chloro-2-Butynoic Acid
- Tetrolic Acid (2-Butynoic Acid)
Propriétés
Formule moléculaire |
C4H4O2 |
|---|---|
Poids moléculaire |
87.09 g/mol |
Nom IUPAC |
4,4,4-trideuteriobut-2-ynoic acid |
InChI |
InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H3,(H,5,6)/i1D3 |
Clé InChI |
LUEHNHVFDCZTGL-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C#CC(=O)O |
SMILES canonique |
CC#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


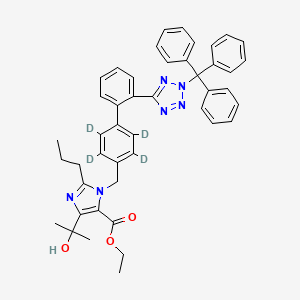
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
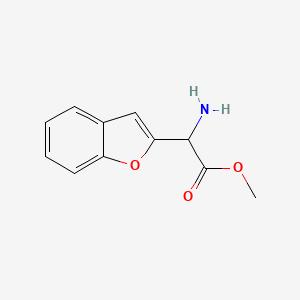
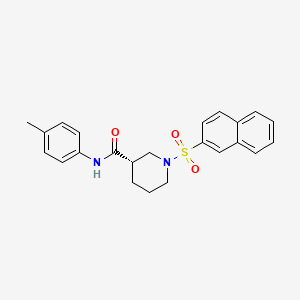
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
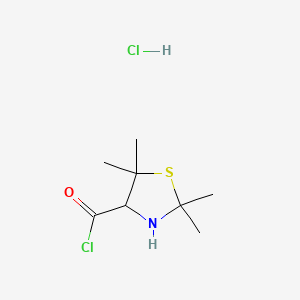
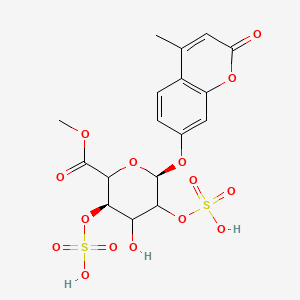
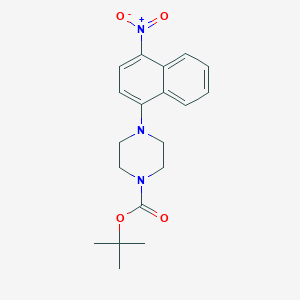
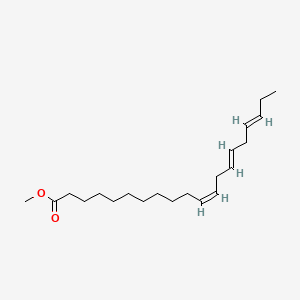
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
